molecular formula C16H26N2O2 B6998680 N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide

Cat. No.: B6998680
M. Wt: 278.39 g/mol
InChI Key: DCUDDRDHDJPDJQ-UHFFFAOYSA-N
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Description

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an azetidine ring, an acetyl group, and two cyclobutyl groups attached to a propanamide backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(19)18-9-14(10-18)17-16(20)8-15(12-4-2-5-12)13-6-3-7-13/h12-15H,2-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDDRDHDJPDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)CC(C2CCC2)C3CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of Cyclobutyl Groups: The cyclobutyl groups can be introduced through a Grignard reaction or a similar organometallic reaction, where cyclobutyl magnesium bromide reacts with a suitable electrophile.

    Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylazetidin-3-yl)-3,3-di(cyclopropyl)propanamide: Similar structure with cyclopropyl groups instead of cyclobutyl groups.

    N-(1-acetylazetidin-3-yl)-3,3-di(cyclopentyl)propanamide: Similar structure with cyclopentyl groups instead of cyclobutyl groups.

Uniqueness

N-(1-acetylazetidin-3-yl)-3,3-di(cyclobutyl)propanamide is unique due to the presence of cyclobutyl groups, which impart specific steric and electronic properties to the compound

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